Diphenyl-(2-phenylbenzofuran-4-YL)-methanol
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Overview
Description
Diphenyl-(2-phenylbenzofuran-4-YL)-methanol is a complex organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diphenyl-(2-phenylbenzofuran-4-YL)-methanol typically involves the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans. This can be achieved using hypervalent iodine reagents such as (diacetoxyiodo)benzene in acetonitrile . Another method involves the oxidative cyclization of 2-hydroxystilbenes using (diacetoxyiodo)benzene as a catalyst in the presence of m-chloroperbenzoic acid . Additionally, substituted benzofurans can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .
Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve metal-catalyzed routes, green-solvent-based routes, and microwave-assisted methods. These methods are designed to be efficient and environmentally friendly, providing high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: Diphenyl-(2-phenylbenzofuran-4-YL)-methanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in the reactions of benzofuran derivatives include hypervalent iodine reagents, m-chloroperbenzoic acid, and ruthenium catalysts . These reagents facilitate the cyclization and functionalization of the benzofuran ring.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidative cyclization can lead to the formation of 2-arylbenzofurans, while substitution reactions can introduce various functional groups onto the benzofuran ring .
Scientific Research Applications
Diphenyl-(2-phenylbenzofuran-4-YL)-methanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In medicine, benzofuran derivatives are studied for their potential therapeutic properties, including anti-inflammatory and anticancer activities . In industry, these compounds are used in the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of Diphenyl-(2-phenylbenzofuran-4-YL)-methanol involves its interaction with molecular targets and pathways within biological systems. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them . Additionally, the presence of hydroxyl groups in the benzofuran moiety plays a crucial role in its antioxidant activity .
Comparison with Similar Compounds
Diphenyl-(2-phenylbenzofuran-4-YL)-methanol can be compared to other benzofuran derivatives, such as 2-arylbenzofurans and 2-arylnaphthofurans . These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique combination of phenyl groups and the benzofuran moiety in this compound distinguishes it from other similar compounds, providing it with distinct chemical and biological properties.
List of Similar Compounds:- 2-arylbenzofurans
- 2-arylnaphthofurans
- Substituted benzofurans
- 1-allyl-2-allyloxybenzenes
Properties
CAS No. |
863870-97-7 |
---|---|
Molecular Formula |
C27H20O2 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
diphenyl-(2-phenyl-1-benzofuran-4-yl)methanol |
InChI |
InChI=1S/C27H20O2/c28-27(21-13-6-2-7-14-21,22-15-8-3-9-16-22)24-17-10-18-25-23(24)19-26(29-25)20-11-4-1-5-12-20/h1-19,28H |
InChI Key |
BXNFIMXMFNEAKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=CC=C3O2)C(C4=CC=CC=C4)(C5=CC=CC=C5)O |
Origin of Product |
United States |
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